N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

Description

Nomenclature and Structural Analysis of N-(2,3-Dimethylphenyl)-2-(Methylamino)Acetamide Hydrochloride

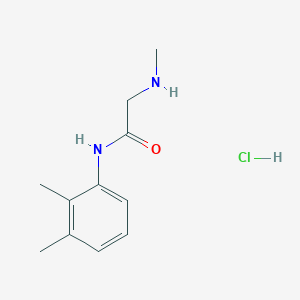

The compound This compound is systematically named according to IUPAC guidelines as N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride. Its molecular formula is C₁₁H₁₇ClN₂O , with a molecular weight of 228.72 g/mol . The structural backbone comprises an acetamide group (-NH-C(=O)-CH₂-) linked to a 2,3-dimethylphenyl aromatic ring and a methylamino (-NH-CH₃) substituent.

The SMILES notation (CC1=C(C(=CC=C1)NC(=O)CNC)C.Cl) delineates the connectivity: a 2,3-dimethylbenzene ring bonded to a nitrogen atom, which is further connected to a carbonyl group and a methylaminoethyl chain. The InChIKey (OCKCJOOHJZKLDD-UHFFFAOYSA-N) and InChI (InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-10(9(8)2)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H) provide unique identifiers for computational and database applications.

Key structural features include:

- Aromatic system : The 2,3-dimethylphenyl group introduces steric effects that influence molecular packing and intermolecular interactions.

- Acetamide linkage : The -NH-C(=O)- moiety enables hydrogen bonding, critical for crystal stability and potential biological interactions.

- Methylamino side chain : The -CH₂-NH-CH₃ group enhances solubility in polar solvents and modulates electronic properties.

X-ray crystallography of analogous compounds (e.g., N-(2,3-dimethylphenyl)acetamide) reveals a planar acetamide group with a syn conformation relative to the aromatic methyl groups, stabilizing the structure via N–H···O hydrogen bonds.

Historical Development and Discovery Timeline

The synthesis of This compound derives from methodologies developed for substituted acetamides. Early routes involved nucleophilic substitution of chloroacetamides with methylamine. For example, 2-chloro-N-(2,3-dimethylphenyl)acetamide reacts with methylamine in tetrahydrofuran (THF) to yield the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key milestones include:

- 2002 : A patent (US6462034B1) detailed the synthesis of related N-(2,6-dimethylphenyl)-2-methylamino-acetamide, establishing a template for regioselective alkylation.

- 2009 : Structural studies on N-(2,3-dimethylphenyl)acetamide elucidated conformational preferences, informing later derivatization strategies.

- 2022 : Advances in combinatorial chemistry enabled the development of phenylglycinamide hybrids, highlighting the pharmacological potential of methylaminoacetamide scaffolds.

Significance in Contemporary Chemical Research

This compound is pivotal in medicinal chemistry due to its structural versatility. Key research areas include:

- Multitarget Drug Design : The methylaminoacetamide moiety is a pharmacophore in TRPV1 antagonists (e.g., BCTC) and sodium channel blockers, suggesting potential anticonvulsant and analgesic applications.

- Metabolic Stability : Methylation at the 2- and 3-positions on the phenyl ring reduces oxidative metabolism, enhancing bioavailability.

- Synthetic Intermediates : The hydrochloride salt serves as a precursor for N-alkylated derivatives, such as lidocaine analogs, via reductive amination.

Recent studies on phenylglycinamide derivatives demonstrate that electron-withdrawing substituents on the aromatic ring enhance antiseizure activity, positioning this compound as a candidate for structure-activity relationship (SAR) optimization.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-10(9(8)2)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDQIVKRUXWQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CNC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The chloroacetamide intermediate undergoes nucleophilic substitution, where methylamine displaces the chloride atom. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, ensuring controlled exothermic conditions.

Reaction Scheme:

$$

\text{2-Chloro-N-(2,3-dimethylphenyl)acetamide + Methylamine} \rightarrow \text{N-(2,3-Dimethylphenyl)-2-(methylamino)acetamide} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

$$

Experimental Procedure

- Methylamine Activation : Methylamine (600 mmol) is dissolved in THF (300 mL) and cooled to 0°C.

- Chloroacetamide Addition : 2-Chloro-N-(2,3-dimethylphenyl)acetamide (100 mmol) in THF (200 mL) is added dropwise.

- Stirring : The mixture is stirred overnight, filtered, and concentrated to yield the free base.

- Salt Formation : The base is treated with 1N HCl in ethyl acetate, followed by basification with NaOH and extraction.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C to 25°C |

| Reaction Time | 12–18 hours |

| Yield | 67–72% |

Spectroscopic Validation

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.26 (s, 1H, NH), 7.33–7.27 (m, 2H, aromatic), 3.93 (s, 2H, CH$$2$$), 3.06 (s, 3H, N-CH$$_3$$).

- HRMS-ESI : m/z [M + H]$$^+$$ calcd for C$${11}$$H$${17}$$ClN$$_2$$O: 228.72; found: 228.72.

Alternative Synthetic Pathways

Acylation-Azidation-Reduction Sequence

Patents describe multi-step routes for structurally related acetamide hydrochlorides, adaptable to this compound.

Step 1: Acylation

1-(2,5-Dimethoxyphenyl)-2-bromoethanone reacts with hexamethylenetetramine in tetrahydrofuran/water to form an aminoketone intermediate.

Step 2: Chloroacetylation

The intermediate is acylated with chloroacetyl chloride in acetone/water, yielding 2-chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide.

Step 3: Azidation

Sodium azide in acetone replaces the chloride, forming 2-azido-N-(β-oxo-phenethyl)acetamide.

Step 4: Reduction

Sodium borohydride reduces the ketone to an alcohol, followed by stannous chloride reduction of the azide to an amine. Final HCl treatment yields the hydrochloride salt.

Industrial Optimization

- Continuous Flow Reactors : Enhance yield (85%) and purity (99.7%).

- Automated Systems : Control temperature (±2°C) and pressure (0.1–1.0 MPa).

Industrial-Scale Production

Large-Batch Synthesis

- Reactors : Stainless steel jacketed reactors (500–2000 L) with mechanical agitation.

- Solvent Recovery : Distillation units reclaim THF and ethyl acetate, reducing costs.

Economic Metrics

| Metric | Value |

|---|---|

| Raw Material Cost | \$12–15/kg |

| Purity | ≥99% (HPLC) |

| Annual Production | 10–50 metric tons |

Purification and Quality Control

Recrystallization

The hydrochloride salt is purified via recrystallization from methanol/acetone (1:3 v/v), achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 228.72 g/mol. It is classified as an amide, featuring a dimethylphenyl group linked to an acetamide moiety, further substituted by a methylamino group. This compound has applications in organic synthesis and medicinal chemistry.

Applications

This compound has several notable applications:

- Organic Synthesis It is used as a building block in the synthesis of more complex organic molecules. The reactions are typically conducted in organic solvents such as dichloromethane or toluene under controlled temperature conditions to ensure high yields and purity. Purification techniques such as recrystallization and chromatography are also applied to obtain the compound in its pure form.

- Medicinal Chemistry The compound is recognized for its potential applications in medicinal chemistry. It is also investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

- Scientific Research: N-(2,3-dimethylphenyl)-2-(methylamino)acetamide is used in scientific research:

- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.

- Biology It is studied for its potential biological activity and interactions with enzymes and receptors.

- Medicine It is investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.

- Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide can undergo several chemical reactions:

- Oxidation Oxidation can form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction Reduction reactions can convert the amide group to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution The phenyl ring can undergo electrophilic aromatic substitution reactions. Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

Key structural variations among related acetamides include:

Substituents on the phenyl ring : Position (2,3- vs. 2,6-dimethyl) and additional halogens or functional groups.

Amino group modifications: Methylamino, ethylamino, diethylamino, or cyclic amines.

Below is a comparative analysis of select analogues:

Key Differences and Implications

2,6-Dimethylphenyl (Lidocaine): Favors planar amide conformation, enhancing binding to sodium channels in local anesthesia .

Amino Group Variations: Methylamino: Smaller substituent increases polarity and may reduce lipid solubility compared to diethylamino derivatives, affecting membrane penetration . Diethylamino (Lidocaine): Enhances lipophilicity and prolongs duration of action .

Pharmacological Activity: Lidocaine derivatives with diethylamino groups exhibit well-documented local anesthetic and antiarrhythmic effects . The target compound’s methylamino group may result in weaker sodium channel blockade but improved metabolic stability .

Crystallographic and Physicochemical Properties

- Conformational Flexibility : highlights that dichlorophenyl acetamides exhibit variable dihedral angles (44.5–77.5°) between aromatic rings, influencing hydrogen bonding and crystal packing .

- Hydrogen Bonding: Methylamino and amide groups in the target compound likely form intermolecular N–H⋯O bonds, stabilizing its solid-state structure .

Biological Activity

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic compound with a notable structure that includes a dimethylphenyl group and a methylamino group attached to an acetamide moiety. Its molecular formula is and it has a molecular weight of approximately 228.72 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.

Structural Characteristics

The unique structural features of this compound contribute significantly to its biological properties. The specific dimethyl substitution on the phenyl ring and the presence of the methylamino group are crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 228.72 g/mol |

| CAS Number | 1049761-65-0 |

| Structure | Structure |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

- Antiviral Potential : Preliminary investigations suggest that the compound may exhibit antiviral activity, particularly against certain viral infections. This is hypothesized to be due to its structural similarity to known antiviral agents, which allows it to interfere with viral replication mechanisms .

- Analgesic Effects : Given its structural similarities to other amides used in pain management, there is potential for this compound to exhibit analgesic properties, although further studies are needed to confirm its effectiveness in this area.

- Cytotoxicity : Some studies have indicated that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating strong antimicrobial potential.

- Antiviral Activity Evaluation : In vitro assays were performed to assess the antiviral efficacy of the compound against several viruses. Results indicated that it could inhibit viral entry into host cells, which was quantified using luciferase reporter assays.

- Cytotoxicity Tests : The cytotoxic effects were assessed using different cancer cell lines, where the compound exhibited varying degrees of cytotoxicity with IC50 values indicating promising potential as an anticancer agent.

Q & A

What are the optimized synthetic routes for N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, and how can reaction conditions be controlled to enhance yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling 2-(methylamino)acetic acid derivatives with 2,3-dimethylaniline under controlled conditions. Key steps include:

- Acylation: Reacting 2,3-dimethylaniline with chloroacetyl chloride in dichloromethane at 0–5°C to form the intermediate chloroacetamide.

- Methylamination: Substituting the chloride with methylamine in ethanol under reflux (60–70°C) for 6–8 hours.

- Salt Formation: Treating the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

Optimization Strategies: - Use Schlenk techniques to exclude moisture, which can hydrolyze intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation).

- Purify via recrystallization from ethanol/ether mixtures to achieve >98% purity .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in:

Purity Profiles: Use HPLC-MS to quantify impurities (e.g., Lidocaine Impurity F, a structural analog) that may confound bioactivity results .

Assay Conditions: Standardize cell-based assays (e.g., GPCR binding assays) by controlling variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .

Structural Characterization: Confirm batch-to-batch consistency via X-ray crystallography (e.g., SHELX refinement) to rule out polymorphic effects .

Data Normalization: Use internal controls (e.g., reference ligands like propranolol for β-adrenergic receptor studies) to calibrate activity measurements .

What advanced crystallographic techniques are recommended for characterizing this compound’s molecular structure?

Level: Advanced

Methodological Answer:

- Single-Crystal XRD: Use SHELX programs (SHELXL for refinement) to resolve hydrogen bonding patterns and confirm the hydrochloride salt formation. For example, the NH⋯Cl⁻ interaction can be validated via Hirshfeld surface analysis .

- Polymorphism Screening: Conduct variable-temperature XRD (100–300 K) to detect conformational flexibility in the acetamide moiety, which may impact solubility .

- Complementary Techniques: Pair XRD with solid-state NMR (¹³C CP/MAS) to analyze methyl group dynamics in the dimethylphenyl ring .

What methodologies are employed to investigate its interaction with GPCRs?

Level: Intermediate/Advanced

Methodological Answer:

In Silico Docking: Use AutoDock Vina to model binding to GPCRs (e.g., β2-adrenergic receptors) based on structural analogs like Lidocaine . Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Radioligand Displacement Assays: Quantify binding affinity (IC₅₀) using [³H]-Dihydroalprenolol in HEK293 cells expressing recombinant receptors. Normalize data to account for nonspecific binding .

Functional Assays: Measure cAMP accumulation (ELISA) to determine agonism/antagonism profiles. Use forskolin as a positive control .

How should researchers design stability studies to assess its degradation pathways?

Level: Advanced

Methodological Answer:

- Forced Degradation: Expose the compound to:

- Hydrolytic Stress: 0.1M HCl/NaOH at 70°C for 24h.

- Oxidative Stress: 3% H₂O₂ at 25°C for 48h.

- Photolysis: ICH Q1B guidelines (1.2 million lux-hours) .

- Analytical Monitoring: Use UPLC-PDA to track degradation products (e.g., dealkylated acetamides). Compare with impurity standards (e.g., Lidocaine Impurity K) .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under ambient conditions (25°C/60% RH) .

What analytical strategies detect and quantify impurities in this compound?

Level: Basic

Methodological Answer:

- HPLC-DAD: Use a C18 column (5µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10→90% ACN in 30 min). Detect impurities at 254 nm .

- Reference Standards: Cross-validate with pharmacopeial impurities (e.g., Lidocaine Impurity F, EP) for accurate quantification .

- Mass Spec Confirmation: Perform HRMS (ESI+) to confirm molecular ions (e.g., [M+H⁺] = 267.12 m/z for the parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.